1-Deoxychloramphenicol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Deoxychloramphenicol is a natural product found in Streptomyces venezuelae with data available.

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

1-DCP is primarily utilized in the study of chloramphenicol acetyltransferase (CAT) activity. The compound serves as a substrate in various assay kits designed to measure CAT activity through fluorescence.

Fluorescent Assay Kits

- FAST CAT Assay Kits : These kits utilize BODIPY 1-deoxychloramphenicol as a substrate. The assay measures the acetylation of 1-DCP by CAT, producing a single fluorescent product, which simplifies data interpretation compared to traditional methods that yield multiple products .

| Kit Name | Substrate Type | Detection Method |

|---|---|---|

| FAST CAT Green (deoxy) | BODIPY 1-DCP | Fluorescence |

| FAST CAT Yellow (deoxy) | BODIPY TMR 1-DCP | Fluorescence |

These kits have been employed in studies investigating transcriptional regulation in both animal and plant cells. The correlation between CAT gene expression levels and enzymatic activity allows for sensitive quantification of gene expression .

Genetic Studies

1-DCP is used as a reporter gene in transgenic studies. The CAT gene system has been widely adopted for monitoring gene expression due to its straightforward assay methods.

Applications in Transgenic Models

- Transgenic Animals and Plants : 1-DCP's role as a substrate for CAT allows researchers to track gene expression in live organisms, facilitating studies on gene regulation and expression dynamics under various conditions .

Pharmacological Research

The pharmacological properties of 1-DCP are being explored for potential therapeutic applications, particularly in antibiotic resistance studies.

Antibiotic Resistance Studies

Research has indicated that 1-DCP can be involved in understanding the mechanisms of resistance to chloramphenicol among bacterial strains. For instance, studies on Spirochaeta aurantia revealed that this organism exhibits susceptibility to diacetyl chloramphenicol, a product of CAT activity, highlighting the importance of understanding esterase activities in bacterial resistance mechanisms .

Case Studies and Research Findings

Several notable studies have illustrated the applications of 1-DCP:

- Study on Esterase Activity : Research demonstrated that Spirochaeta aurantia showed significant susceptibility to diacetyl chloramphenicol due to intrinsic carboxylesterase activity, which converts diacetyl chloramphenicol back to chloramphenicol . This finding emphasizes the role of enzymatic activities in modulating antibiotic efficacy.

- Chloramphenicol Acetyltransferase Activity : A detailed investigation into the transition state stabilization by chloramphenicol acetyltransferase highlighted how modifications to the substrate (including 1-DCP) can affect catalytic efficiency. This research contributes valuable insights into enzyme kinetics and substrate specificity .

Eigenschaften

CAS-Nummer |

133191-51-2 |

|---|---|

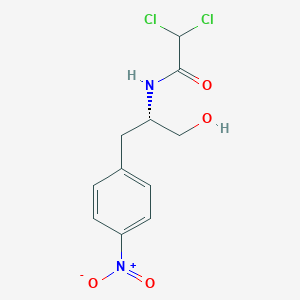

Molekularformel |

C11H12Cl2N2O4 |

Molekulargewicht |

307.13 g/mol |

IUPAC-Name |

2,2-dichloro-N-[(2S)-1-hydroxy-3-(4-nitrophenyl)propan-2-yl]acetamide |

InChI |

InChI=1S/C11H12Cl2N2O4/c12-10(13)11(17)14-8(6-16)5-7-1-3-9(4-2-7)15(18)19/h1-4,8,10,16H,5-6H2,(H,14,17)/t8-/m0/s1 |

InChI-Schlüssel |

HYKZHDMASNZUKI-QMMMGPOBSA-N |

SMILES |

C1=CC(=CC=C1CC(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |

Isomerische SMILES |

C1=CC(=CC=C1C[C@@H](CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=CC=C1CC(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |

Key on ui other cas no. |

133191-51-2 |

Synonyme |

1-deoxychloramphenicol 1-deoxyCm |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.